

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoveratrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromoveratrole**

Cat. No.: **B120743**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Bromoveratrole** (CAS No: 2859-78-1), a versatile intermediate in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physicochemical Data

4-Bromoveratrole, also known as 4-bromo-1,2-dimethoxybenzene, is a substituted aromatic compound with the molecular formula C₈H₉BrO₂.^[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C8H9BrO2	[1][2][3][4][5][6]
Molecular Weight	217.06 g/mol	[1][2][3][4][5]
Appearance	Colorless to light yellow or light brown liquid/oil	[2][5][6]
Melting Point	123 °C (Note: Some sources list it as a liquid at room temp)	[2]
Boiling Point	255-256 °C	[3][4][7][8][9]
Density	1.509 g/mL at 25 °C	[4][7][8][9]
Refractive Index	n ₂₀ /D 1.573	[4][6][7][8][9]
Flash Point	109 °C (228.2 °F) - closed cup	[2][4][7]
Solubility	Soluble in benzene, ether, and toluene.	[7][8]
Vapor Pressure	0.113 mmHg at 25°C	[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d6): δ 7.50 (d, J=8.4 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 6.80 (dd, J=8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H).[7][8]
- ¹³C NMR (100 MHz, DMSO-d6): δ 150.3, 148.8, 123.5, 115.3, 113.8, 112.3, 56.2, 56.0.[7][8]

Infrared (IR) Spectroscopy

Infrared spectral data for **4-Bromoveratrole** is available and can be used for the identification and confirmation of the compound's functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry data can be utilized to determine the molecular weight and fragmentation pattern of **4-Bromoveratrole**, further confirming its structure.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of **4-Bromoveratrole**.

Synthesis of 4-Bromoveratrole

A common method for the synthesis of **4-Bromoveratrole** involves the bromination of veratrole.^[7]

Materials:

- Veratrole (1,2-dimethoxybenzene)
- Ammonium bromide
- 30% Hydrogen peroxide solution
- Acetic acid
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Water

Procedure:

- Dissolve veratrole and ammonium bromide in acetic acid in a suitable reactor.
- Slowly add the 30% hydrogen peroxide solution dropwise to the mixture while stirring at room temperature.
- Continue stirring the reaction mixture for approximately 20 hours.

- Quench the reaction by adding a saturated sodium bicarbonate solution.
- Extract the product with dichloromethane.
- Combine the organic layers and wash sequentially with water and saturated saline.
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield **4-Bromoveratrole**.[\[7\]](#)

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., DigiMelt)
- Capillary tubes
- Mortar and pestle

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.
- Pack a small amount of the sample into a capillary tube to a height of about 1-2 mm.[\[10\]](#)
- Place the capillary tube into the heating block of the melting point apparatus.[\[11\]](#)[\[12\]](#)
- Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
- Then, decrease the heating rate to about 1-2°C per minute.[\[11\]](#)[\[12\]](#)
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is

the melting point.[13]

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Apparatus:

- Thiele tube or other heating apparatus
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating oil (e.g., mineral oil)

Procedure:

- Place a small amount of the liquid sample into the small test tube.
- Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
- Attach the test tube to a thermometer and immerse the setup in a Thiele tube containing heating oil.[14]
- Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[14][15]

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in different chemical processes.

Materials:

- Test tubes
- Graduated cylinders or pipettes
- Vortex mixer or shaker
- The compound to be tested (solute)
- A selection of solvents (e.g., water, ethanol, benzene, ether, toluene)

Procedure:

- Add a measured amount of the solvent to a test tube.
- Add a small, known amount of the solute to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by shaking for a set period.[\[16\]](#)
- Observe if the solute has completely dissolved.
- If the solute dissolves, continue adding small, known increments of the solute, agitating after each addition, until the solution is saturated (i.e., no more solute dissolves).
- Record the amount of solute that dissolved in the given amount of solvent at a specific temperature to determine the solubility.[\[17\]](#)

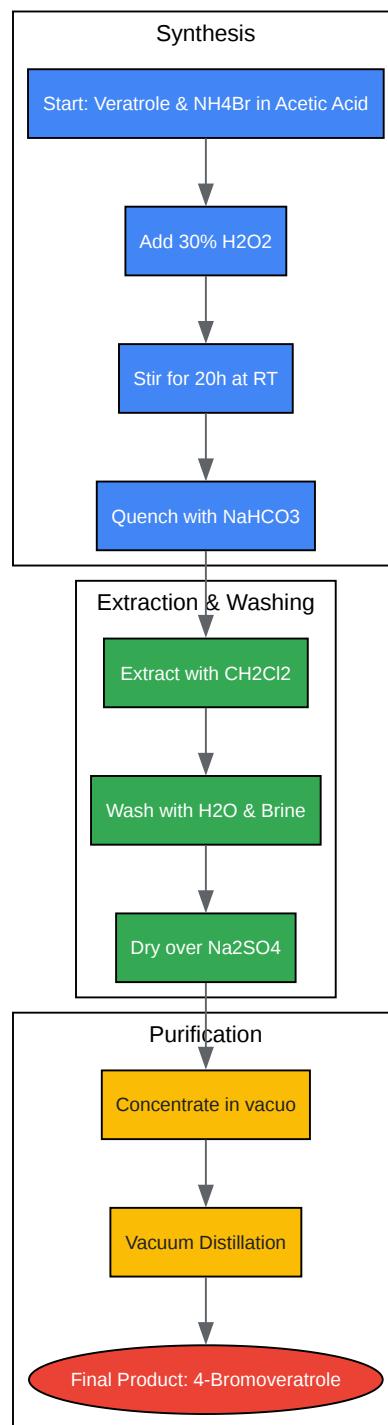
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for structure elucidation.

Sample Preparation:

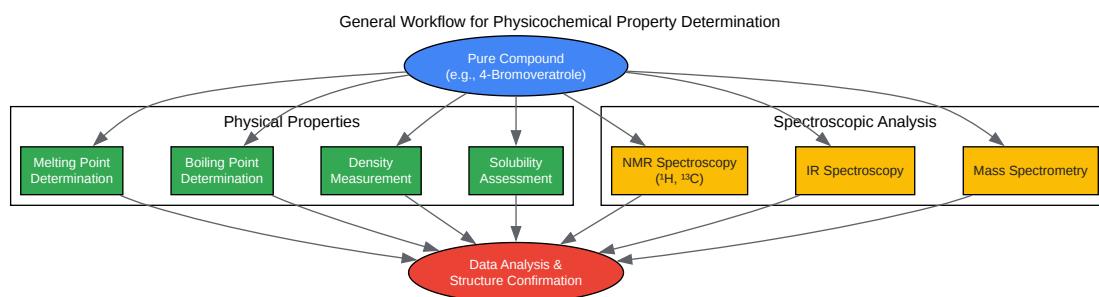
- Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[18\]](#)[\[19\]](#)

- Filter the solution into a clean NMR tube to a height of about 4-5 cm.[18]


Data Acquisition:

- Place the NMR tube in the spectrometer.
- Acquire the ^1H NMR spectrum, which provides information about the chemical environment and connectivity of protons.
- Acquire the ^{13}C NMR spectrum to determine the number and types of carbon atoms.
- If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural analysis.[20]

Visualizations

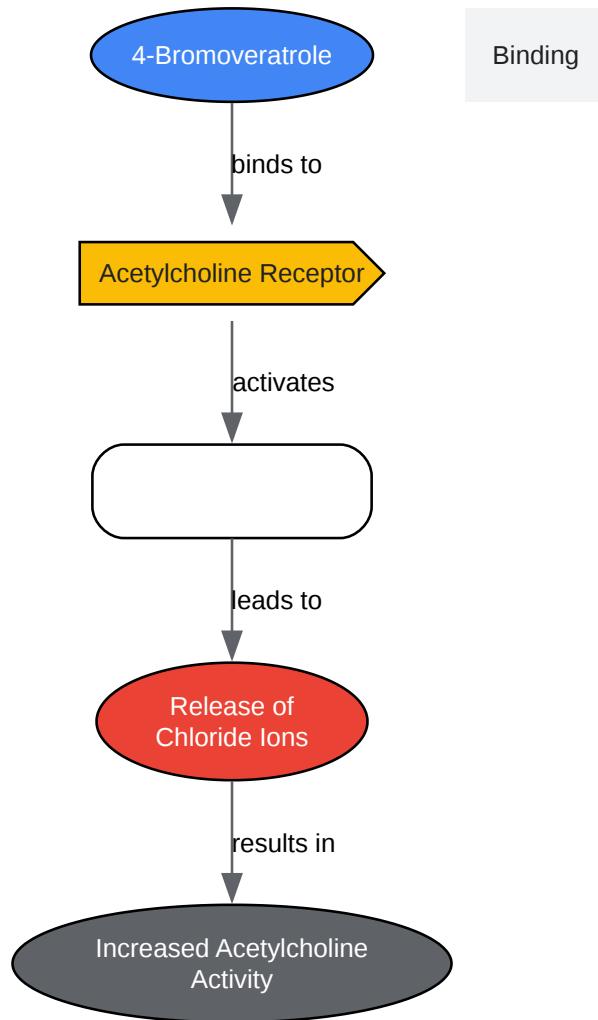

Synthesis and Purification Workflow for 4-Bromoveratrole

Synthesis and Purification of 4-Bromoveratrole

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis and purification of **4-Bromoveratrole**.

General Workflow for Physicochemical Property Determination



[Click to download full resolution via product page](#)

Caption: A logical workflow for determining the physicochemical properties of a chemical compound.

Conceptual Interaction of 4-Bromoveratrole with the Acetylcholine Receptor

Conceptual Interaction of 4-Bromoveratrole with Acetylcholine Receptor

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 4-bromo-1,2-dimethoxy- | C8H9BrO2 | CID 76114 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-bromoveratrole | 2859-78-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 4-Bromoveratrole 98 2859-78-1 [sigmaaldrich.com]
- 5. 4-Bromo Veratrole | Vihita Drugs & Intermediates [vihitadrugs.com]
- 6. A11133.14 [thermofisher.com]
- 7. 4-Bromoveratrole CAS#: 2859-78-1 [m.chemicalbook.com]
- 8. 4-Bromoveratrole | 2859-78-1 [chemicalbook.com]
- 9. 4-Bromoveratrole 98 2859-78-1 [sigmaaldrich.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pennwest.edu [pennwest.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. benchchem.com [benchchem.com]
- 19. web.mit.edu [web.mit.edu]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoveratrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120743#physicochemical-properties-of-4-bromoveratrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com